3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide
Overview
Description
3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzotriazole ring and a benzamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. One common method involves the reaction of 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the benzotriazole ring. The final step involves the acylation of the benzotriazole with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzotriazole ring can undergo oxidation to form N-oxides, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation and Reduction: Products include N-oxides and amines.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Scientific Research Applications
3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful as a chelating agent. Additionally, the compound can interact with biological receptors, potentially inhibiting enzyme activity or modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide stands out due to its unique combination of a benzotriazole ring and a benzamide moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-2-14-6-9-18(10-7-14)26-24-19-11-8-17(13-20(19)25-26)23-21(27)15-4-3-5-16(22)12-15/h3-13H,2H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURDFCCVHHKNNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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